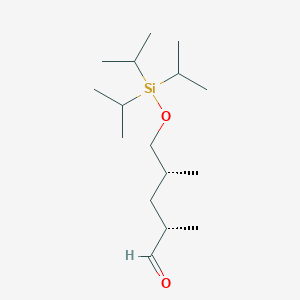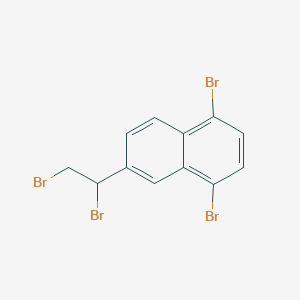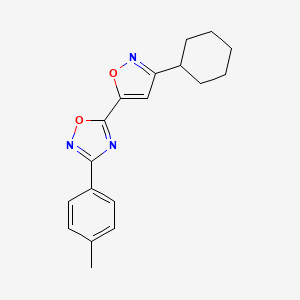
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a triisopropylsilyloxy group attached to the pentanal backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the protection of a hydroxyl group with a triisopropylsilyl group, followed by selective oxidation to form the aldehyde. The reaction conditions often include the use of mild oxidizing agents and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the triisopropylsilyloxy group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced in place of the triisopropylsilyloxy group.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The triisopropylsilyloxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)hexanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)butanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)heptanal
Uniqueness
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is unique due to its specific stereochemistry and the presence of the triisopropylsilyloxy group. This combination of features imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
915695-81-7 |
|---|---|
Molekularformel |
C16H34O2Si |
Molekulargewicht |
286.52 g/mol |
IUPAC-Name |
(2S,4R)-2,4-dimethyl-5-tri(propan-2-yl)silyloxypentanal |
InChI |
InChI=1S/C16H34O2Si/c1-12(2)19(13(3)4,14(5)6)18-11-16(8)9-15(7)10-17/h10,12-16H,9,11H2,1-8H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
HXDXWAPEWSGQPH-JKSUJKDBSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C)C=O)CO[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)



![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)

![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

